3,5-Dimethyladamantane-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

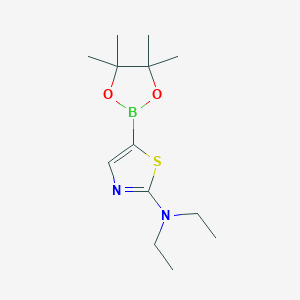

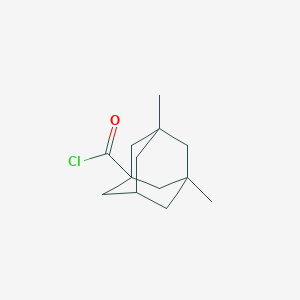

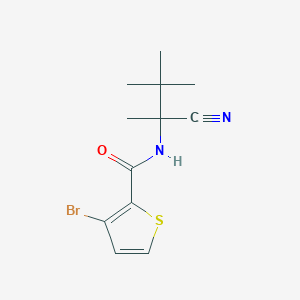

3,5-Dimethyladamantane-1-carbonyl chloride is a specialty product used for proteomics research . It has a molecular formula of C13H19ClO and a molecular weight of 226.75 .

Synthesis Analysis

The synthesis of 3,5-Dimethyladamantane-1-carbonyl chloride involves treating 3,5-dimethyladamantane-1-carboxylic acid with Thionyl Chloride . This reaction results in the formation of 3,5-dimethyladamantane-1-carbonyl chloride .Molecular Structure Analysis

The molecular structure of 3,5-Dimethyladamantane-1-carbonyl chloride is represented by the formula C13H19ClO . This indicates that it contains 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom.Applications De Recherche Scientifique

Synthesis Applications

3,5-Dimethyladamantane-1-carbonyl chloride has been explored in various synthesis applications. For example, its derivative, 3,5-dimethoxybenzyl chloride, has been used in the palladium-catalyzed carbonylation to produce benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate, a precursor for Curvularin (Takahashi, Ikeda, & Tsuji, 1980).

Oxidation Studies

The compound has been studied for its reaction under UV irradiation in acetonitrile solutions, showing the formation of various products including ketones and secondary alcohols, highlighting its potential in photoinitiated oxidation processes (Nekhayev, Zaikin, & Bagrii, 1995).

Thermal Stability and Decomposition

Research has been conducted on the thermal stability and decomposition kinetics of 1,3-dimethyladamantane, a related compound, to understand its properties as a high-energy-density hydrocarbon fuel. This research provides insights into the thermal behavior of similar adamantane derivatives (Qin et al., 2014).

Fluorescent Probing

A study using 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide demonstrates the use of adamantane derivatives in developing fluorescent probes for trace measurement of carbonyl compounds in water samples, indicating potential environmental applications (Houdier et al., 2000).

Thermodynamic Properties

The thermodynamic properties of 1,3-dimethyladamantane have been investigated, providing essential data on the heat capacity and phase transitions of such compounds. This research is crucial for understanding the physical properties of adamantane derivatives (Varushchenko et al., 2005).

Physical Property Analysis

Studies on the density, viscosity, surface tension, and refractive index for binary mixtures of 1,3-dimethyladamantane with other compounds offer valuable insights into the physical interactions and properties of adamantane derivatives (Qin et al., 2014).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of compounds like memantine hydrochloride from 1,3-dimethyladamantane sheds light on the methodologies and analytical techniques applicable to adamantane derivatives (Yi-li, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

3,5-dimethyladamantane-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEJREVONLVTCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyladamantane-1-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2453953.png)

![4-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydro-2H-pyran](/img/structure/B2453954.png)

![2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2453956.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)

![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/no-structure.png)

![3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2453963.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone](/img/structure/B2453964.png)

![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2453968.png)

![2-(3-methyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453969.png)

![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2453971.png)